molecular formula C17H14O2 B11862356 6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol

6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol

Cat. No.: B11862356
M. Wt: 250.29 g/mol
InChI Key: ZZSSSCGWUUMKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is an organic compound with the molecular formula C17H14O2 It is a derivative of naphthalene, featuring a hydroxymethyl group attached to a phenyl ring, which is further connected to the naphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol typically involves the reaction between 6-bromo-2-naphthol and 3-(hydroxymethyl)phenylboronic acid. This reaction is carried out under Suzuki coupling conditions, which include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form a methyl group.

    Substitution: The hydroxyl group on the naphthalene ring can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 6-(3-(Carboxyphenyl)naphthalen-2-ol

    Reduction: 6-(3-(Methyl)phenyl)naphthalen-2-ol

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the naphthalene core can engage in π-π interactions with aromatic residues in proteins, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-(Methoxy)phenyl)naphthalen-2-ol
  • 6-(3-(Ethyl)phenyl)naphthalen-2-ol
  • 6-(3-(Aminomethyl)phenyl)naphthalen-2-ol

Uniqueness

6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its potential as a bioactive molecule.

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

6-[3-(hydroxymethyl)phenyl]naphthalen-2-ol

InChI

InChI=1S/C17H14O2/c18-11-12-2-1-3-13(8-12)14-4-5-16-10-17(19)7-6-15(16)9-14/h1-10,18-19H,11H2

InChI Key

ZZSSSCGWUUMKKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.